Product packaging for 8-Phenyl-3-azabicyclo[4.2.0]octane(Cat. No.:)

8-Phenyl-3-azabicyclo[4.2.0]octane

Cat. No.: B13303117
M. Wt: 187.28 g/mol
InChI Key: YWSXOSUUMITXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Phenyl-3-azabicyclo[4.2.0]octane is an organic compound with the molecular formula C13H17N and a molecular weight of 187.29 g/mol . This chemical features a fused bicyclic structure that incorporates both a cyclohexane and an azetidine ring, making it a valuable scaffold in medicinal chemistry and pharmaceutical research . The azabicyclo[4.2.0]octane core is a structure of interest for the synthesis of novel bioactive molecules. Patent literature indicates that compounds based on this scaffold are investigated for potential applications, including as anticancer agents and photosensitizers . The rigid bicyclic framework serves as a central building block for exploring structure-activity relationships (SAR) in drug discovery programs . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N B13303117 8-Phenyl-3-azabicyclo[4.2.0]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

8-phenyl-3-azabicyclo[4.2.0]octane

InChI

InChI=1S/C13H17N/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)12/h1-5,11-14H,6-9H2

InChI Key

YWSXOSUUMITXOG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1CC2C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 8 Phenyl 3 Azabicyclo 4.2.0 Octane and Analogues

Retrosynthetic Analysis and Strategic Pathways for Bicyclo[4.2.0]octane Construction

Retrosynthetic analysis of the 8-Phenyl-3-azabicyclo[4.2.0]octane structure reveals several key strategic disconnections for its construction. The core bicyclo[4.2.0]octane system, which features a fused cyclobutane (B1203170) and piperidine (B6355638) ring, can be conceptually disassembled to identify practical starting materials and reactions.

A primary retrosynthetic approach involves a [2+2] cycloaddition reaction, a powerful method for forming four-membered rings. mdpi.com This strategy would disconnect the cyclobutane ring, leading to a monocyclic piperidine precursor and a suitable two-carbon component. The phenyl group at the 8-position suggests that a styrene (B11656) derivative could serve as a precursor in this cycloaddition.

Another significant pathway involves the ring expansion of a smaller, strained heterocyclic system. For instance, an aziridine-fused bicyclic precursor could undergo a controlled ring expansion to form the six-membered piperidine ring of the azabicyclo[4.2.0]octane core. researchgate.netarkat-usa.org This approach leverages the ring strain of the aziridine (B145994) to drive the formation of the larger, more stable ring system.

Direct Cycloaddition Approaches to the Azabicyclo[4.2.0]octane Core

Cycloaddition reactions are a cornerstone in the synthesis of cyclic and bicyclic compounds, offering a direct and often stereocontrolled route to complex molecular architectures.

Visible Light-Promoted [2+2] Cycloaddition Reactions in Polycyclic Amine Synthesis

Recent advancements in photochemistry have highlighted the use of visible light to promote [2+2] cycloaddition reactions. nih.govnih.gov These methods are considered greener and more sustainable alternatives to traditional UV-light-mediated cycloadditions. google.com In the context of polycyclic amine synthesis, visible-light-induced cycloadditions can be facilitated by photosensitizers that absorb light and transfer energy to the reactants, enabling the formation of the cyclobutane ring. youtube.com This approach is particularly advantageous as it often proceeds under mild conditions and demonstrates high functional group tolerance. nih.govresearchgate.net The reaction typically involves the excitation of a photosensitizer to a triplet state, which then transfers its energy to an alkene, initiating the cycloaddition cascade. youtube.com

Intermolecular and Intramolecular Cycloaddition Reactions in Azabicyclic Scaffold Formation

Both intermolecular and intramolecular cycloadditions are employed in the formation of azabicyclic scaffolds. Intermolecular reactions, occurring between two separate molecules, are versatile for creating a wide range of substituted products. However, they can sometimes suffer from issues of regioselectivity and stereoselectivity. google.com

Intramolecular cycloadditions, where the reacting moieties are part of the same molecule, often provide better control over the stereochemical outcome of the product due to the constrained transition state. researchgate.net This method is highly effective for constructing fused ring systems like the azabicyclo[4.2.0]octane core. The choice between an inter- or intramolecular approach depends on the desired substitution pattern and the availability of suitable starting materials.

1,3-Dipolar Cycloaddition Reactions in Related Azabicycloalkane Synthesis

While not a direct method for forming the four-membered ring of the bicyclo[4.2.0]octane system, 1,3-dipolar cycloadditions are a powerful tool for the synthesis of related five-membered heterocyclic rings within azabicycloalkane structures. nih.govacs.orgwikipedia.org This type of reaction involves a 1,3-dipole, such as a nitrone or an azomethine ylide, reacting with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered ring. wikipedia.orgslideshare.net For instance, the intramolecular cycloaddition of a nitrone with an alkene can lead to the formation of a fused isoxazolidine (B1194047) ring, which can be further transformed into various functionalized azabicyclic compounds. nih.govacs.org These methods highlight the versatility of cycloaddition chemistry in building complex nitrogen-containing bicyclic systems. beilstein-journals.org

Ring Expansion Strategies for Azabicyclo[4.2.0]octane Architectures

Ring expansion reactions offer an alternative and powerful strategy for the synthesis of azabicyclo[4.2.0]octane and related architectures, starting from smaller, more readily available ring systems.

Aziridine-Fused Ring Expansion Methodologies

The inherent ring strain of aziridines makes them excellent precursors for ring expansion reactions. scispace.comresearchgate.net Aziridines fused to another ring can undergo stereospecific ring-opening and subsequent expansion to form larger, more complex heterocyclic systems. researchgate.netarkat-usa.org For example, a bicyclic system containing a fused aziridine can be activated by a Lewis acid or other reagents to induce cleavage of a C-N bond of the aziridine, followed by rearrangement to form a larger ring. nih.gov This methodology has been successfully applied to the synthesis of various piperidine and azepine derivatives and represents a viable, though less direct, pathway to the 3-azabicyclo[4.2.0]octane core. researchgate.netarkat-usa.org The stereochemistry of the final product is often controlled by the stereochemistry of the starting aziridine-fused precursor. nih.gov

Nucleophilic Ring Opening Followed by Cyclization Approaches

The construction of the azabicyclo[4.2.0]octane framework can be approached through sequences involving the cleavage of a pre-existing ring. One such strategy involves the nucleophilic opening of a strained ring system. While not a direct synthesis of the target compound, related transformations highlight the principles of this approach.

Research into the reactivity of related cyclobutane-fused systems has shown that the four-membered ring is susceptible to cleavage. For instance, attempts at reductive debenzylation on a related heteroanellated azabicyclo[4.2.0]octane unexpectedly led to the selective cleavage of the C1/C8b bond. researchgate.net This serendipitous reaction resulted in a ring-opening that yielded an eight-membered lactam ring (an azocane), demonstrating a pathway where the bicyclic system is opened rather than formed. researchgate.net

Conversely, a rationally designed approach for ring enlargement, such as a retro-benzilic acid rearrangement, has been used to convert a heteroanellated hydroxycyclobutanecarboxylate into a cyclopentadione. researchgate.net These examples underscore that while ring-opening is a viable transformation for this class of compounds, its application in a synthetic route toward this compound would require careful design to ensure subsequent cyclization into the desired bicyclic framework rather than expansion or cleavage into a monocyclic product.

Multi-Step Linear and Convergent Synthetic Routes

The synthesis of the this compound scaffold is often achieved through multi-step sequences that can be either linear or convergent. These routes focus on the methodical construction of the bicyclic core from simpler, often acyclic, starting materials.

Formation of the Azabicyclic Framework from Acyclic Precursors

A fundamental strategy in heterocyclic chemistry is the construction of cyclic frameworks from open-chain precursors. rsc.orgnih.gov For the azabicyclo[4.2.0]octane system, this involves designing an acyclic molecule containing the necessary atoms and functional groups that can be induced to cyclize into the final bicyclic structure.

A powerful and direct method for forming the azabicyclo[4.2.0]octane core is through [2+2] cycloaddition reactions. sci-hub.se This approach involves the reaction of two unsaturated molecules, typically an alkene and another unsaturated partner, to form a four-membered ring. Specifically, visible-light-promoted intermolecular [2+2] cycloaddition has been developed as an efficient method to construct polysubstituted 2-azabicyclo[4.2.0]octane compounds. google.com This reaction uses a photosensitizer catalyst to promote the cycloaddition between an alkene and a 1,4-dihydropyridine (B1200194), providing the fused azabicyclic skeleton with high efficiency. google.com The conditions are generally mild, relying on visible light as the energy source, and the method demonstrates high atom economy. google.com

Reaction Type Reactants Key Features Reference
[2+2] PhotocycloadditionAlkene + 1,4-DihydropyridineVisible light, Photosensitizer catalyst, High efficiency and stereoselectivity google.com
[2+2] PhotocycloadditionAlkene + Maleic Anhydride derivativeUV light, Access to functionalized cyclobutanes sci-hub.se

Introduction of the Phenyl Moiety and Nitrogen Heteroatom

The introduction of the key structural features—the phenyl group at the 8-position and the nitrogen atom within the six-membered ring—is integral to the synthetic design.

The nitrogen atom is typically incorporated early in the synthesis, often as part of an acyclic precursor or one of the cycloaddition partners. researchgate.net In the case of the [2+2] cycloaddition methodology, the nitrogen atom is present in the 1,4-dihydropyridine reactant, which ultimately forms the six-membered nitrogen-containing ring of the bicyclic product. google.com

The phenyl moiety at the C8 position is generally introduced by using a substituted starting material. For a [2+2] cycloaddition strategy, this would involve using a phenyl-substituted alkene, such as styrene, as the reaction partner for the dihydropyridine. The regioselectivity of the cycloaddition would be critical to ensure the formation of the desired 8-phenyl isomer. The versatility of this approach allows for a range of substituted alkenes to be used, enabling access to various analogues. google.com

Stereocontrolled Synthesis of this compound and its Stereoisomers

The this compound structure contains multiple stereocenters, making the control of its three-dimensional arrangement a significant synthetic challenge. The development of stereoselective methods is crucial for accessing specific isomers.

Enantioselective and Diastereoselective Synthetic Strategies

Achieving stereocontrol can be accomplished through various enantioselective and diastereoselective strategies. These methods aim to produce a single desired stereoisomer from a mixture of possibilities.

Diastereoselective Synthesis: A diastereoselective approach was demonstrated in the synthesis of related 1-azabicyclo[4.2.0]octane-8-ones via a radical cyclization of 1-allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones. This transformation, mediated by n-tributyltin hydride, proceeded with excellent diastereocontrol (≥99%), showcasing how radical cyclizations can be a powerful tool for controlling the relative stereochemistry of the newly formed ring fusion. acs.org

Enantioselective Synthesis: For enantioselective synthesis, which produces a specific enantiomer, chiral catalysts or auxiliaries are often employed. While not reported specifically for this compound, methodologies for related azabicyclic systems provide a blueprint. For example, the asymmetric 1,3-dipolar cycloaddition between cyclic azomethine ylides and acryloylpyrazolidinone has been achieved using a dual catalytic system of a rhodium(II) complex and a chiral Lewis acid. rsc.org This method affords optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). rsc.org A similar strategy, employing a chiral catalyst in a [2+2] cycloaddition, could foreseeably provide enantioselective access to the azabicyclo[4.2.0]octane core. Furthermore, visible-light-promoted [2+2] cycloadditions have been noted for their good stereoselectivity, which could potentially be rendered enantioselective with the development of appropriate chiral photosensitizers. google.com

Strategy Method Stereochemical Control Key Reagents/Catalysts Reference
DiastereoselectiveRadical CyclizationExcellent Diastereocontrol (≥99%)n-tributyltin hydride, AIBN acs.org
EnantioselectiveAsymmetric 1,3-Dipolar CycloadditionHigh Enantio- and DiastereoselectivityRh(II) complex / Chiral Lewis acid rsc.org
Stereoselective[2+2] PhotocycloadditionGood StereoselectivityVisible light, Photosensitizer google.com

Control of Relative and Absolute Stereochemistry in Bicyclic Systems

The stereochemistry of bicyclic systems like this compound is defined by the relative and absolute configuration of its stereocenters. The relative configuration describes the orientation of substituents relative to each other, including the cis or trans fusion of the two rings. dokumen.pub The absolute configuration refers to the precise spatial arrangement of atoms, defining a specific enantiomer (R or S configuration). dokumen.pub

Control over relative stereochemistry is often dictated by the mechanism of the ring-forming reaction. For instance, in a concerted [2+2] photocycloaddition, the stereochemistry of the alkene reactant is often transferred directly to the cyclobutane product. The facial selectivity of the approach of the two reactants determines the stereochemistry at the ring fusion.

Achieving control over the absolute stereochemistry requires the introduction of chirality into the reaction. This can be done by:

Using a chiral substrate: Starting with an enantiomerically pure precursor that directs the stereochemical outcome of subsequent transformations.

Using a chiral auxiliary: Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction, after which the auxiliary is removed.

Using a chiral catalyst: Employing a chiral reagent or catalyst that creates a chiral environment, favoring the formation of one enantiomer over the other. nih.gov

The determination of the final stereochemistry is confirmed using analytical techniques. NMR spectroscopy can help determine the relative configuration of N-alkyl invertomers and the conformation of the bicyclic rings in solution. academie-sciences.fr For unambiguous determination of the absolute configuration, X-ray crystallography is the definitive method. google.com

Reactivity and Derivatization Strategies for 8 Phenyl 3 Azabicyclo 4.2.0 Octane

Functional Group Transformations on the Azabicyclo[4.2.0]octane Scaffold

The azabicyclo[4.2.0]octane core allows for a range of functional group transformations, enabling the introduction of diverse chemical entities. These modifications can significantly alter the molecule's physical, chemical, and biological properties. For instance, the presence of a carbonyl group, as seen in related azabicyclo[4.2.0]octanone systems, provides a handle for various reactions.

Ketone functionalities within the bicyclic system can undergo stereospecific reductions. For example, the reduction of a ketone at the C-7 position of a related 1-aza-3-oxabicyclo[4.2.0]octane system using sodium borohydride (B1222165) yields alcohol derivatives. psu.edu The stereochemical outcome of such reductions can often be controlled by the choice of reducing agent. psu.edu Furthermore, these carbonyl groups can be subjected to Wittig reactions to introduce carbon-carbon double bonds. nih.gov

Ring-Opening Reactions of the Bicyclo[4.2.0]octane Core

The strained four-membered ring of the bicyclo[4.2.0]octane system is susceptible to ring-opening reactions, providing a pathway to different cyclic and acyclic structures. These reactions are often driven by the release of ring strain. For instance, the bicyclo[4.2.0]octane motif is found in numerous natural products, and its synthesis has been a focus of methods that can also lead to its cleavage under certain conditions. nih.govacs.org

In related systems, such as 1,2,2a,8b-tetrahydrocyclobuta[c]quinolin-3(4H)-ones, selective cleavage of the C1/C8b bond has been observed. thieme-connect.com One serendipitous discovery involved a reductive debenzylation attempt on a heteroanellated azabicyclo[4.2.0]octane, which resulted in the formation of an eight-membered lactam ring (an azocane). thieme-connect.comx-mol.com Another approach involves a designed 1,2-rearrangement reaction. thieme-connect.comx-mol.com Furthermore, the bicyclo[4.2.0]oct-3-ene system can undergo thermal rearrangement to a less strained 6-azabicyclo[3.2.1]oct-2-ene. The moderate strain in the bicyclo[4.2.0] system facilitates such ring-opening reactions, for example, rearrangement to a 6-azabicyclo[3.2.1]oct-2-ene under acidic conditions.

Substitution Reactions on the Phenyl Ring and Azabicyclic Framework

Both the phenyl ring and the azabicyclic framework of 8-phenyl-3-azabicyclo[4.2.0]octane are amenable to substitution reactions, allowing for the introduction of a wide array of functional groups.

Halogenation and Sulphenylation Reactions in Related Systems

Halogenation and sulphenylation are important reactions for modifying the azabicyclo[4.2.0]octane core, often serving as precursors for further transformations. In related carbapenem (B1253116) precursors, the introduction of sulphenyl or halogen substituents at the C-7 position of a ketone derivative has been reported. psu.edu These reactions can be highly stereoselective. For instance, sulphenylation of 3-oxa-1-azabicyclo[4.2.0]octan-8-ones, followed by an aldol (B89426) reaction, has been used to introduce hydroxyalkyl and sulphenyl groups. researchgate.netresearchgate.net Reductive desulphurization of these products can then lead to the stereoselective formation of cis-azetidinones. researchgate.netresearchgate.net

Halogenation can be achieved using reagents like N-halosuccinimides (NXS) in the presence of a base such as DBU. beilstein-journals.org For example, the halogenation of a related 1,4-diazabicyclo[4.2.0]octane system has been demonstrated with N-chloro-, N-bromo-, and N-iodosuccinimide. beilstein-journals.org

Formation of Derivatives through Nitrogen Atom Modifications

The nitrogen atom at the 3-position of the azabicyclo[4.2.0]octane ring is a key site for derivatization. Its nucleophilic character allows for a variety of modifications, including alkylation, arylation, and acylation. These transformations can be used to introduce diverse substituents, thereby modulating the compound's properties. In a related 1-azabicyclo[4.2.0]octane system, the tertiary nitrogen atom in the polymer chain can be quaternized, leading to water-soluble derivatives. dergipark.org.tr This modification highlights the versatility of the nitrogen atom for altering the physicochemical properties of the scaffold.

Synthesis of Compound Libraries Based on the this compound Core

The this compound scaffold is an attractive core for the construction of compound libraries for drug discovery. nih.gov The ability to perform diverse chemical transformations on this scaffold allows for the generation of a large number of structurally related compounds. A "bottom-up" lead-oriented synthesis approach, where complex scaffolds are built from smaller fragments, has been described for generating molecular diversity. whiterose.ac.uk This strategy can be applied to the this compound core to create libraries of compounds with a wide range of functional groups and three-dimensional shapes. whiterose.ac.uk

Investigation of Rearrangement Reactions and Their Mechanisms

The bicyclo[4.2.0]octane framework is known to undergo various rearrangement reactions, often leading to structurally distinct and interesting molecular architectures. The strain within the bicyclic system is a major driving force for these transformations. nih.gov

A notable example is the thermal rearrangement of 7-azabicyclo[4.2.0]oct-3-ene to the thermodynamically more stable 6-azabicyclo[3.2.1]oct-2-ene. This rearrangement is influenced by neighboring-group participation of a sulfonamide nitrogen. In another instance, a heteroanellated azabicyclo[4.2.0]octane was found to undergo a serendipitous ring expansion to an eight-membered lactam upon attempted reductive debenzylation. thieme-connect.comx-mol.com Furthermore, a rationally designed 1,2-rearrangement has been developed for related systems. thieme-connect.comx-mol.com

Gold-catalyzed ring-expanding cycloisomerization of 1,5-enynes bearing a cyclopropylidene moiety represents another elegant method to access the bicyclo[4.2.0]octane skeleton, which itself can be a precursor for further rearrangements. nih.govacs.org

Theoretical and Computational Investigations of 8 Phenyl 3 Azabicyclo 4.2.0 Octane

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it an indispensable tool for elucidating complex organic reaction mechanisms. nih.gov By calculating the electron density of a system, DFT can accurately predict molecular geometries, energies, and properties, providing deep insights into the pathways of chemical reactions. For a molecule like 8-phenyl-3-azabicyclo[4.2.0]octane, DFT is instrumental in understanding its formation and reactivity.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Pathways

The synthesis of the bicyclo[4.2.0]octane core, often achieved through cycloaddition reactions, can result in various isomers. DFT calculations are critical for predicting the regioselectivity (where bonds form) and stereoselectivity (the 3D arrangement of atoms) of these synthetic routes.

For instance, the [2+2] ketene (B1206846) cycloaddition is a key strategy for forming the cyclobutanone (B123998) ring present in the bicyclo[4.2.0]octane skeleton. In a synthesis targeting the core of kingianins, the reaction of 4-methoxy-1,4-cyclohexadiene with 2-chloropropionyl chloride yielded a mixture of diastereomers. acgpubs.org The stereochemistry of the major and minor products was confirmed by NOESY NMR experiments, which revealed the spatial relationships between protons. acgpubs.org DFT calculations could be employed in such cases to model the transition states for the formation of each diastereomer. The calculated lower energy transition state would correspond to the kinetically favored product, thus predicting the observed stereoselectivity.

In another relevant example, the synthesis of diethyl (1S,6R,8S*)-7-methoxy-8-phenyl-7-azabicyclo[4.2.0]octane-3,3-dicarboxylate, a closely related structure, was reported to yield a diastereomeric ratio of 3.5:1, as determined by ¹H NMR analysis. umich.edu Computational modeling could rationalize this outcome by comparing the relative energies of the diastereomeric products and the activation barriers leading to them.

Calculation of Transition States and Activation Energies

Understanding a reaction's kinetics requires the identification of transition states (TS) and the calculation of their associated activation energies (the energy barrier that must be overcome for a reaction to occur). DFT is the primary tool for locating these high-energy, transient structures.

Studies on the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene have determined the activation energy for this ring-opening reaction. researchgate.net Similarly, DFT calculations have been used to investigate the mechanism of rearrangements in related fused cyclobutenamides, providing evidence for pathways involving torquoselective 4π-electrocyclic ring opening. researchgate.net For the formation of this compound, DFT could be used to map the potential energy surface of the key bond-forming cycloaddition step. This would involve calculating the energies of the reactants, intermediates, transition states, and products.

A theoretical study on the interconversions of C₈H₁₃⁺ isomers, including a bicyclo[4.2.0]octane cation, used DFT to calculate the activation energies for various bond-breaking, bond-forming, and rearrangement steps, providing a detailed energy profile for the system. mdpi.com A similar approach for this compound would clarify its synthetic accessibility and potential rearrangement pathways.

Molecular Electron Density Theory (MEDT) in Cycloaddition Reaction Analysis

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing the mechanisms of reactions, particularly pericyclic reactions like cycloadditions. MEDT posits that changes in electron density, rather than molecular orbital interactions, govern reactivity. This theory is especially useful for understanding the bond formation processes in the cycloaddition reactions that typically form the this compound core.

While a specific MEDT study on the synthesis of this compound is not available, the principles can be understood from research on analogous systems. For example, MEDT has been applied to the [3+2] cycloaddition reactions of phenyl azide (B81097) with various alkenes. acs.org These studies analyze the reactivity indices derived from the conceptual DFT, such as electrophilicity and nucleophilicity, to classify the reaction mechanism. The flow of electron density between the dipole (e.g., an azide) and the dipolarophile (e.g., an alkene) determines the reaction rate and regioselectivity.

The formation of the 3-azabicyclo[4.2.0]octane ring system could occur via an intramolecular [2+2] cycloaddition of an appropriate amino-diene precursor. An MEDT analysis of such a reaction would involve examining the bonding evolution along the reaction pathway. This analysis reveals the precise sequence of bond formation, indicating whether the mechanism is synchronous (bonds form simultaneously) or asynchronous (bonds form sequentially), and provides a detailed picture of the electronic rearrangements that lead to the final bicyclic product.

Prediction and Validation of Spectroscopic Parameters (e.g., Computed NMR Chemical Shifts)

Computational chemistry provides a powerful means to predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. This capability is invaluable for structure determination and validation. When a compound is synthesized, its experimental NMR spectrum can be compared against computationally predicted spectra for various possible isomers or conformers. A close match provides strong evidence for the proposed structure.

The standard methodology involves optimizing the geometry of a candidate structure using DFT and then calculating the NMR shielding tensors using a method like Gauge-Including Atomic Orbital (GIAO). nih.govaps.org These shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane.

For this compound, a researcher would first propose one or more likely conformations based on computational analysis (as in section 5.3). The ¹H and ¹³C NMR chemical shifts for each of these conformers would then be calculated. By comparing the set of computed shifts with the experimental NMR data, the best-fitting conformation can be identified. This combined experimental and computational approach is a cornerstone of modern structural elucidation for complex molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Scaffold Exploration

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are crucial in drug discovery for predicting the activity of new, unsynthesized molecules and for guiding the design of more potent and selective analogs.

While no specific QSAR models for this compound have been published, extensive QSAR studies have been performed on the closely related 3,8-diazabicyclo[4.2.0]octane scaffold, which are potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. nih.govnih.govresearchgate.net These studies utilize methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

In these analyses, a set of molecules with known biological activities are aligned, and their steric and electrostatic fields are calculated. A statistical model is then built to correlate variations in these fields with changes in activity. For the 3,8-diazabicyclo[4.2.0]octane derivatives, these models successfully predicted their activity at different nAChR subtypes. nih.govnih.gov The results were visualized as 3D contour maps, highlighting regions where steric bulk or specific electrostatic charges would increase or decrease biological activity. This information provides a roadmap for designing new analogs with improved properties, a strategy that could be directly applied to the exploration of the this compound scaffold for various biological targets.

Table 1: Example QSAR Model Parameters for 3,8-Diazabicyclo[4.2.0]octane Analogs as nAChR Agonists This table presents data for a structurally related compound to illustrate the methodology.

Model Target Subtype q² (Cross-validated r²) r² (Non-cross-validated r²) Field Contributions Reference
CoMSIA hα4β2 0.926 0.983 Steric & Electrostatic nih.gov
CoMSIA hα3β4 0.945 0.988 Steric (15.2%) & Electrostatic (84.8%) nih.gov
CoMFA pEC₅₀(α4β2) 0.584 0.924 Steric & Electrostatic nih.gov

Three-Dimensional QSAR Analysis and Molecular Field Analysis

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful computational technique used to establish a correlation between the biological activity of a set of compounds and their three-dimensional properties. Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are central to 3D-QSAR studies. These approaches are instrumental in predicting the activity of new compounds and in understanding the nature of ligand-receptor interactions.

For instance, 3D-QSAR studies have been successfully applied to derivatives of 3,8-diazabicyclo[4.2.0]octane, which are potent agonists for nicotinic acetylcholine receptors (nAChRs). researchgate.netnih.gov In these studies, CoMFA and CoMSIA models were developed to understand the relationship between the chemical structures and their agonistic activity at different nAChR subtypes. researchgate.netnih.gov

Comparative Molecular Field Analysis (CoMFA)

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule in a dataset. These calculated energy values form the basis of the QSAR model. In a study on 3,8-diazabicyclo[4.2.0]octane derivatives, CoMFA models were generated to explore the quantitative structure-activity relationship (QSAR) and quantitative structure-selectivity relationship (QSSR) for nAChR agonists. nih.gov The statistical significance of these models is often evaluated using parameters like the cross-validated r² (q²) and the non-cross-validated r². nih.gov For example, a CoMFA model for a series of 3,8-diazabicyclo[4.2.0]octane derivatives yielded a q² value of 0.584 and an r² value of 0.924, indicating a robust model. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often leads to more predictive models. A study on diazabicyclo[4.2.0]octanes found that a CoMSIA model incorporating steric and electrostatic fields produced a highly predictive model with a q² of 0.926 and an r² of 0.983. researchgate.net

The insights from these analyses are often visualized as contour maps, which highlight regions where modifications to the chemical structure would likely lead to an increase or decrease in biological activity. For the this compound scaffold, such studies would be invaluable in guiding the synthesis of new derivatives with optimized properties.

QSAR Model Statistical Parameter (q²) Statistical Parameter (r²) Fields Used Reference
CoMFA (3,8-diazabicyclo[4.2.0]octane derivatives)0.5840.924Steric, Electrostatic nih.gov
CoMSIA (diazabicyclo[4.2.0]octanes)0.9260.983Steric, Electrostatic researchgate.net
CoMFA (8-azabicyclo[3.2.1]octane analogs)0.8190.991Not Specified nih.gov
CoMSIA (8-azabicyclo[3.2.1]octane analogs)0.8100.988Not Specified nih.gov

Table 1: Examples of 3D-QSAR Model Statistics for Related Bicyclic Compounds

Virtual Receptor Site Characterization

Virtual receptor site characterization is a computational approach that aims to model the three-dimensional structure and chemical properties of a biological target's binding site, even in the absence of an experimentally determined structure (e.g., via X-ray crystallography or NMR). This "virtual" receptor model can then be used for virtual screening of compound libraries or to guide the design of new ligands with high affinity and selectivity.

The QSAR models themselves can provide a characterization of the virtual receptor site. researchgate.net The contour maps generated from CoMFA and CoMSIA studies offer a visual representation of the steric and electronic requirements of the receptor's binding pocket. For example, regions where bulky substituents are favored would be represented by green contours in a CoMFA steric map, while regions where they are disfavored would be shown with yellow contours. Similarly, blue contours in an electrostatic map would indicate areas where positive charges are favorable, and red contours would highlight regions where negative charges are preferred.

In the context of this compound, a hypothetical virtual receptor site characterization would involve:

Alignment of a series of active analogs: The this compound core would serve as the common template for alignment.

Generation of CoMFA and CoMSIA fields: This would provide insights into the shape, size, and electronic nature of the binding pocket.

Analysis of contour maps: The maps would guide the placement of substituents on the phenyl ring and the bicyclic system to enhance binding affinity.

Applications of 8 Phenyl 3 Azabicyclo 4.2.0 Octane As a Synthetic Building Block and Scaffold

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The azabicyclo[4.2.0]octane core is a valuable synthetic intermediate for constructing more complex molecular architectures. Its inherent ring strain and defined stereochemistry can be exploited in various chemical transformations. Methodologies for synthesizing the core itself are diverse, often involving cycloaddition reactions. For instance, visible-light-promoted intermolecular [2+2] cycloadditions between alkenes and 1,4-dihydropyridines have been developed to construct polysubstituted 2-azabicyclo[4.2.0]octane compounds with high efficiency and stereoselectivity. google.com This method is noted for its mild reaction conditions and high atom economy, with reported yields ranging from 56% to 99%. google.com

Another synthetic approach involves the radical cyclization of substituted azetidin-2-ones. For example, 1-allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones can be transformed into 1-azabicyclo[4.2.0]octane-8-ones with excellent diastereocontrol using n-tributyltin hydride and AIBN. acs.org Once formed, these bicyclic structures can undergo further modifications. Reductive ring-opening of the β-lactam in 1-azabicyclo[4.2.0]octane-8-ones using lithium aluminum hydride yields novel substituted piperidines, demonstrating the scaffold's utility in accessing other heterocyclic systems. acs.org The parent 2-azabicyclo[4.2.0]octane has also been prepared on a multigram scale, highlighting its availability as a foundational building block for more elaborate syntheses. enamine.net

Scaffold Potential in Medicinal Chemistry Research and Ligand Design

The rigid structure of the azabicyclo[4.2.0]octane framework is of significant interest in medicinal chemistry, where conformational control is key to achieving high-affinity and selective interactions with biological targets.

The closely related 3,8-diazabicyclo[4.2.0]octane core, which shares the same bicyclic framework but features a second nitrogen atom, has been extensively used to develop potent ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgnih.gov These receptors are implicated in a variety of central nervous system disorders, making them important therapeutic targets. nih.gov Analogues based on the 3,8-diazabicyclo[4.2.0]octane scaffold have been synthesized and found to exhibit picomolar affinity and nanomolar agonist potency at the human α4β2 nAChR subtype. acs.orgnih.gov Several of these compounds demonstrated affinity equal to or greater than that of the potent analgesic epibatidine. acs.orgnih.gov This success underscores the potential of the azabicyclo[4.2.0]octane core as a template for designing highly active receptor ligands.

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For the analogous 3,8-diazabicyclo[4.2.0]octane series, extensive SAR and quantitative structure-activity relationship (QSAR) studies have been conducted to understand how structural modifications influence activity at nAChR subtypes. nih.govresearchgate.net The goal of these studies is often to develop potent agonists for the α4β2 subtype, a target for analgesics, while minimizing activity at the α3β4 subtype, which is associated with cardiovascular and gastrointestinal side effects. nih.gov

Position of SubstitutionFavorable for hα4β2 ActivityFavorable for hα3β4 ActivityRationale/Observation
C1, C4, R1 Small groups-Steric factor to enhance selectivity. nih.gov
C5 HydrogenBlue contour (positive charge)Indicates different steric/electronic requirements at this position between subtypes. nih.gov
C6 Negative charge atomRed contour (negative charge)Negative charge is favorable for both, but modulation can affect selectivity. nih.gov
N8 -Red contour (negative charge)A negative charge favorable region is located near the N8 position for the hα3β4 subtype. nih.gov
Pyridine Ring Positive chargeBlue contour (positive charge)A positive charge favorable region is consistently observed around the aromatic substituent. nih.gov

This table is based on QSAR studies of 3,8-diazabicyclo[4.2.0]octane derivatives, illustrating the principles of SAR exploration for this scaffold class.

Contribution to the Development of New Materials and Chemical Processes

Beyond medicinal applications, the azabicyclo[4.2.0]octane scaffold has been explored in materials science. The cationic ring-opening polymerization of 1-azabicyclo[4.2.0]octane (also known as conidine) has been studied to create novel polymers. researchgate.net In one study, this polymerization was initiated with chiral tricyclic amino acid esters to produce optically active biopolymers. researchgate.net The molecular weights and distribution indices of these new materials were characterized, suggesting their potential use as specialized biomedical materials. researchgate.net

Furthermore, microwave-assisted synthesis has been utilized for the polymerization of conidine and its derivatives. researchgate.net This method offers a route to positively charged polyconidine and water-soluble polyampholytes, which have been proposed as model carrier systems for biological macromolecules such as peptides and proteins. researchgate.net These examples demonstrate the contribution of the azabicyclo[4.2.0]octane structural unit to the development of new functional polymers and chemical processes.

Process Optimization and Scalability Considerations for Synthesis in Research Settings

For a chemical scaffold to be widely useful, its synthesis must be practical and scalable. Research into the synthesis of azabicyclo[4.2.0]octane and its derivatives has addressed these considerations. A patent for the synthesis of 2-azabicyclo[4.2.0]octane compounds highlighted a visible-light-catalyzed [2+2] cycloaddition that is not only efficient but also uses mild conditions, is operationally simple, and has high atom economy—all important factors for scalability. google.com

In another example, a practical and scalable synthetic strategy was developed for a chiral azabicyclooctanyl derivative that acts as a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. researchgate.netnih.gov The synthesis started from a commercially available material and involved key steps such as a modified diastereoselective addition to a tert-butanesulfinimine and an amide bond formation involving a sterically hindered amine. researchgate.netnih.gov The development of a multi-gram synthesis for the parent 2-azabicyclo[4.2.0]octane further demonstrates that these building blocks can be produced in quantities suitable for extensive research and development programs. enamine.net These optimized processes are crucial for making the azabicyclo[4.2.0]octane scaffold and its derivatives readily accessible for various research applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Phenyl-3-azabicyclo[4.2.0]octane, and how can reaction conditions be optimized?

  • Methodology :

  • Route Selection : Begin with bicyclo[4.2.0]octane scaffold construction via [2+2] cycloaddition or ring-closing metathesis, followed by phenyl group introduction using Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
  • Optimization : Adjust catalysts (e.g., Pd for cross-coupling), temperature (60–120°C), and solvent polarity (e.g., DMF for polar intermediates) to enhance yield. Monitor purity via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high-purity isolation .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Techniques :

  • NMR : Assign bicyclic protons (δ 1.5–3.5 ppm for bridgehead Hs) and phenyl aromatic signals (δ 6.5–7.5 ppm) using 1^1H and 13^{13}C NMR. 2D experiments (COSY, HSQC) resolve overlapping peaks .
  • X-ray Crystallography : Resolve bridgehead stereochemistry and phenyl orientation. Compare with PubChem-deposited data for analogous azabicyclo compounds (e.g., InChI keys in ).
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Screening Framework :

  • Target Selection : Prioritize GPCRs or neurotransmitter transporters due to structural similarity to tropane alkaloids (e.g., cocaine analogs in ).
  • In Vitro Assays : Use radioligand binding (e.g., 3^3H-dopamine uptake inhibition) or functional assays (cAMP modulation) .
  • Dose-Response : Test 1 nM–100 µM ranges with triplicates. Include positive controls (e.g., benztropine for dopamine transporter inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

  • SAR Strategies :

  • Scaffold Modifications : Introduce substituents at the phenyl ring (e.g., halogens, methoxy) or bridgehead nitrogen (alkylation/acylation) to modulate lipophilicity and target affinity .
  • Bioisosteric Replacement : Replace phenyl with biphenyl or heteroaromatic groups (e.g., thiophene) to enhance metabolic stability .
  • Activity Cliffs : Use combinatorial libraries (e.g., substituent variations in ) to identify abrupt changes in potency, guiding pharmacophore modeling.

Q. What computational approaches are effective for predicting binding modes and stability?

  • Modeling Workflow :

  • Docking Studies : Perform AutoDock Vina or Schrödinger Glide simulations against homology models of targets (e.g., serotonin transporter) .
  • Molecular Dynamics (MD) : Simulate 100 ns trajectories in explicit solvent (TIP3P water) to assess conformational stability and ligand-protein hydrogen bonding .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps for reactivity analysis .

Q. How should contradictory data in pharmacological or synthetic studies be resolved?

  • Resolution Framework :

  • Reproducibility Checks : Replicate experiments with standardized protocols (e.g., identical solvent batches, temperature calibration) .
  • Meta-Analysis : Compare datasets across analogs (e.g., 8-methyl vs. 8-phenyl derivatives in ) to identify trends obscured by experimental variability.
  • Advanced Analytics : Use LC-MS/MS to detect trace impurities (e.g., diastereomers) that may skew bioactivity results .

Q. What methodologies optimize enantiomeric separation for chiral derivatives?

  • Separation Techniques :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Monitor elution order via CD detection .
  • Enzymatic Resolution : Screen lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .
  • Crystallization-Induced Diastereomerism : Derivatize with chiral auxiliaries (e.g., Mosher’s acid) and crystallize .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.